molecular formula C16H17BrO2 B11483823 2'-(4-Bromophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane]

2'-(4-Bromophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane]

Cat. No.: B11483823
M. Wt: 321.21 g/mol
InChI Key: ZOJDOLXPTOICHP-UHFFFAOYSA-N
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Description

2’-(4-Bromophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group attached to a spiro[1,3]dioxane ring system, which is further fused to a bicyclo[2.2.1]hept-5-ene framework. The presence of the bromine atom and the spirocyclic structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-Bromophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane] typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]hept-5-ene Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction using bromobenzene and an appropriate catalyst like aluminum chloride.

    Spirocyclization: The final step involves the formation of the spiro[1,3]dioxane ring. This can be accomplished by reacting the intermediate with formaldehyde and an acid catalyst to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dioxane ring and the bicyclo[2.2.1]hept-5-ene core.

    Cycloaddition Reactions: The bicyclo[2.2.1]hept-5-ene moiety can undergo cycloaddition reactions, forming more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the dioxane ring or the bicyclo[2.2.1]hept-5-ene core.

    Cycloaddition Products: More complex polycyclic structures.

Scientific Research Applications

Chemistry

In chemistry, 2’-(4-Bromophenyl)spiro[bicyclo[221]hept-5-ene-2,5’-[1,3]dioxane] is used as a building block for the synthesis of more complex molecules

Biology

The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of molecular probes and inhibitors for various biological targets, aiding in the understanding of biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity. Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and resins. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2’-(4-Bromophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane] depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2’-(4-Chlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane]
  • 2’-(4-Methylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane]
  • 2’-(4-Nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane]

Uniqueness

The presence of the bromine atom in 2’-(4-Bromophenyl)spiro[bicyclo[221]hept-5-ene-2,5’-[1,3]dioxane] imparts unique reactivity compared to its analogs

Properties

Molecular Formula

C16H17BrO2

Molecular Weight

321.21 g/mol

IUPAC Name

2-(4-bromophenyl)spiro[1,3-dioxane-5,5'-bicyclo[2.2.1]hept-2-ene]

InChI

InChI=1S/C16H17BrO2/c17-14-5-2-12(3-6-14)15-18-9-16(10-19-15)8-11-1-4-13(16)7-11/h1-6,11,13,15H,7-10H2

InChI Key

ZOJDOLXPTOICHP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(C1C=C2)COC(OC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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